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Compound of Interest

Compound Name:
3-Methylthienyl-carbonyl-JNJ-

7706621

Cat. No.: B1683902 Get Quote

An In-depth Technical Guide to JNJ-7706621

JNJ-7706621 is a potent, cell-permeable small molecule that functions as a dual inhibitor of

cyclin-dependent kinases (CDKs) and Aurora kinases.[1] This compound has been a subject of

significant interest in cancer research due to its ability to modulate cell cycle progression and

induce apoptosis in various tumor cell lines.[1][2] It selectively blocks the proliferation of tumor

cells while being considerably less effective against normal human cells.[1][3] This technical

guide provides a comprehensive overview of the chemical properties, mechanism of action,

and experimental protocols related to JNJ-7706621.

Chemical and Physical Properties
JNJ-7706621 is chemically known as 4-[[5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-

yl]amino]-benzenesulfonamide.[2][4] Its fundamental properties are summarized in the table

below.
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Property Value Source

CAS Number 443797-96-4 [3][4][5]

Molecular Formula C₁₅H₁₂F₂N₆O₃S [3][4]

Molecular Weight 394.36 g/mol [3][6]

IUPAC Name

4-((5-amino-1-(2,6-

difluorobenzoyl)-1H-1,2,4-

triazol-3-

yl)amino)benzenesulfonamide

[3]

Appearance White to off-white solid [5]

SMILES

O=S(C1=CC=C(NC2=NN(C(C

3=C(F)C=CC=C3F)=O)C(N)=N

2)C=C1)(N)=O

[3][5]

Solubility
DMSO: 20 mg/mL; DMF: 30

mg/mL; Ethanol: 20 mg/mL
[4]

Biological Activity and Inhibitory Profile
JNJ-7706621 is a pan-CDK inhibitor with primary activity against CDK1 and CDK2. It also

potently inhibits Aurora kinases A and B.[6] The compound has demonstrated broad anti-

proliferative activity against a panel of human cancer cell lines with IC₅₀ values typically ranging

from 112 to 514 nM.[4][6] In contrast, its inhibitory effect on normal cell lines is significantly

lower, with IC₅₀ values in the micromolar range (3.67 to 5.42 µM).[6]
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Target IC₅₀ (nM) Source

CDK1 9 [5][6]

CDK2 3 [5]

Aurora-A 11 [5][6]

Aurora-B 15 [5]

VEGF-R2 154-254 [6]

FGF-R2 154-254 [6]

GSK3β 154-254 [6]

Mechanism of Action
JNJ-7706621 exerts its biological effects by targeting key regulators of the cell cycle. By

inhibiting CDK1 and CDK2, it interferes with cell cycle progression at the G1/S and G2/M

transitions.[1] At low concentrations, the compound slows cell growth, while at higher

concentrations, it induces cytotoxicity.[1][7]

The inhibition of Aurora kinases A and B leads to defects in mitotic spindle formation,

chromosome segregation, and cytokinesis.[1] This dual inhibition of both CDKs and Aurora

kinases results in a robust cellular response, including a delay in G1 progression, a G2-M

phase arrest, induction of endoreduplication (repeated rounds of DNA synthesis without cell

division), and ultimately, apoptosis.[1][6] The apoptotic response has been observed to be

independent of the status of p53 or retinoblastoma (Rb) proteins.[1] More recently, JNJ-

7706621 has also been reported to bind to the pseudo (JH2) kinase domain of Janus kinase 2

(JAK2), suggesting a potentially novel mechanism of JAK inhibition.[8]
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JNJ-7706621 mechanism targeting G2/M transition.
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Experimental Protocols
Detailed methodologies for key experiments involving JNJ-7706621 are described below.

CDK1 Kinase Activity Assay
This assay measures the ability of JNJ-7706621 to inhibit the kinase activity of the CDK1/Cyclin

B complex.

Enzyme and Substrate Preparation: Recombinant human CDK1/cyclin B complex is purified

from a baculovirus expression system. A biotinylated peptide substrate containing the

consensus phosphorylation site for histone H1 is used.[6]

Reaction Setup: The kinase reaction is performed in 96-well streptavidin-coated scintillating

microplates. The reaction mixture contains the CDK1/Cyclin B complex, the biotinylated

peptide substrate, and varying concentrations of JNJ-7706621.

Initiation and Incubation: The reaction is initiated by the addition of ³³P-γ-ATP. The plates are

incubated to allow for the phosphorylation of the substrate.[6]

Termination and Measurement: The reaction is stopped by washing the plates with a solution

of PBS containing 100 mM EDTA. The amount of ³³P incorporated into the immobilized

substrate is quantified using a scintillation counter.[6]

Data Analysis: The percent inhibition of kinase activity at each JNJ-7706621 concentration is

calculated relative to a vehicle control. IC₅₀ values are determined using linear regression

analysis.[6]

Cell Proliferation Assay ([¹⁴C]-Thymidine Incorporation)
This method assesses the anti-proliferative effects of JNJ-7706621 by measuring DNA

synthesis.

Cell Plating: Cancer cells (e.g., HeLa, HCT-116) are trypsinized, counted, and seeded into

96-well CytoStar scintillating microplates at a density of 3-8 × 10³ cells per well.[6][9]

Compound Treatment: Cells are treated with various concentrations of JNJ-7706621.
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Radiolabeling: Methyl-¹⁴C-thymidine (0.2 µCi/well) is added to each well.[9]

Incubation: The plates are incubated for 24 hours at 37°C to allow for the incorporation of the

radiolabeled thymidine into newly synthesized DNA.[6][9]

Washing and Measurement: The plate contents are discarded, and the wells are washed

twice with PBS. The bottom of the plate is sealed, and the amount of incorporated ¹⁴C-

thymidine is quantified using a Packard Top Count scintillation counter.[9]

Data Analysis: The results are used to calculate the concentration of JNJ-7706621 that

inhibits cell proliferation by 50% (IC₅₀).
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Workflow for Cell Proliferation Assay.

Colony Formation Assay
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This assay evaluates the long-term effect of JNJ-7706621 on the ability of single cells to

proliferate and form colonies.

Cell Plating: HeLa cells are plated at various densities in 90-mm petri dishes.[10]

Compound Exposure: The cells are exposed to different concentrations of JNJ-7706621

(e.g., 0-3 µM) for 48 hours.[10][11]

Recovery: After the 48-hour treatment, the drug-containing medium is removed, cells are

washed with PBS, and fresh, drug-free medium is added.[10][11]

Incubation: The plates are incubated for an additional 7 days to allow for colony growth.[10]

[11]

Staining and Counting: Cells are fixed with 95% ethanol and stained with 0.5% crystal violet.

Colonies containing more than 50 cells are manually counted.[10]

In Vivo Efficacy
The anti-tumor activity of JNJ-7706621 has been demonstrated in preclinical animal models. In

a human tumor xenograft model using A375 melanoma cells in immunodeficient mice,

administration of JNJ-7706621 led to significant tumor regression.[3][9] Dosing regimens of 100

mg/kg or 125 mg/kg administered intraperitoneally have shown efficacy.[7][9] Studies have

indicated a direct correlation between the total cumulative dose and the observed anti-tumor

effect, regardless of the specific intermittent dosing schedule used.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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